(4-Formylphenyl)-trimethyl-azanium
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Overview
Description
(4-Formylphenyl)-trimethyl-azanium is an organic compound with a unique structure that includes a formyl group attached to a phenyl ring, which is further bonded to a trimethyl-azanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Vilsmeier-Haack reaction, where a substituted amide reacts with phosphorus oxychloride and an activated arene to produce an aryl aldehyde . This reaction is known for its efficiency in introducing formyl groups to aromatic compounds.
Industrial Production Methods
Industrial production of (4-Formylphenyl)-trimethyl-azanium may involve large-scale Vilsmeier-Haack reactions or other formylation techniques, followed by purification processes to isolate the desired product. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Formylphenyl)-trimethyl-azanium undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: 4-Formylbenzoic acid
Reduction: 4-Hydroxyphenyl-trimethyl-azanium
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Formylphenyl)-trimethyl-azanium has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (4-Formylphenyl)-trimethyl-azanium involves its reactive formyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and interactions with biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Another compound with a formyl group attached to a phenyl ring, used in Suzuki couplings and other organic reactions.
4-Formylphenylamine: Similar structure but with an amine group instead of a trimethyl-azanium group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
(4-Formylphenyl)-trimethyl-azanium is unique due to the presence of the trimethyl-azanium group, which imparts distinct chemical properties and reactivity compared to other formyl-substituted phenyl compounds. This uniqueness makes it valuable in specific applications where the trimethyl-azanium group plays a crucial role.
Properties
IUPAC Name |
(4-formylphenyl)-trimethylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPICUSGMCNPSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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